molecular formula C17H15ClN2O3S B2428920 3-chloro-N-((6-(furan-3-yl)pyridin-3-yl)methyl)-2-methylbenzenesulfonamide CAS No. 2034561-78-7

3-chloro-N-((6-(furan-3-yl)pyridin-3-yl)methyl)-2-methylbenzenesulfonamide

Cat. No.: B2428920
CAS No.: 2034561-78-7
M. Wt: 362.83
InChI Key: HJRTWQBFGLLJEG-UHFFFAOYSA-N
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Description

3-chloro-N-((6-(furan-3-yl)pyridin-3-yl)methyl)-2-methylbenzenesulfonamide is a synthetic chemical reagent designed for research applications, particularly in the field of medicinal chemistry. Its molecular structure incorporates a benzenesulfonamide group linked to a pyridine-furan hybrid system, a design feature common in compounds investigated for their biological activity. Structural analogs of this compound, specifically those containing a pyridinyl-benzenesulfonamide core, have been identified as ligands for human 11-beta-hydroxysteroid dehydrogenase 1, suggesting potential for research into enzyme inhibition and related metabolic pathways . Furthermore, heterocyclic compounds featuring pyridine and related aromatic systems are a significant focus in the development of new antimicrobial agents due to the global challenge of drug-resistant bacteria . Related sulfonamide and pyridine derivatives have demonstrated measurable antibacterial activity against a range of Gram-positive bacteria, including Staphylococcus aureus and Bacillus subtilis , positioning them as valuable tools for studying novel mechanisms to overcome antibiotic resistance . Researchers can utilize this compound to explore its specific mechanism of action, its efficacy in inhibiting bacterial growth or biofilm formation, and its potential interactions with other biological targets.

Properties

IUPAC Name

3-chloro-N-[[6-(furan-3-yl)pyridin-3-yl]methyl]-2-methylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15ClN2O3S/c1-12-15(18)3-2-4-17(12)24(21,22)20-10-13-5-6-16(19-9-13)14-7-8-23-11-14/h2-9,11,20H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJRTWQBFGLLJEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1Cl)S(=O)(=O)NCC2=CN=C(C=C2)C3=COC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-N-((6-(furan-3-yl)pyridin-3-yl)methyl)-2-methylbenzenesulfonamide typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds between aromatic rings. This reaction involves the use of palladium catalysts and boron reagents under mild conditions .

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to increase yield and purity while minimizing costs and environmental impact. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency of industrial production.

Chemical Reactions Analysis

Types of Reactions

3-chloro-N-((6-(furan-3-yl)pyridin-3-yl)methyl)-2-methylbenzenesulfonamide can undergo various types of chemical reactions, including:

    Oxidation: Introduction of oxygen atoms into the molecule.

    Reduction: Removal of oxygen atoms or addition of hydrogen atoms.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.

    Substitution: Halogenation reactions often use reagents like chlorine (Cl₂) or bromine (Br₂).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

3-chloro-N-((6-(furan-3-yl)pyridin-3-yl)methyl)-2-methylbenzenesulfonamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating diseases such as cancer and infectious diseases.

    Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 3-chloro-N-((6-(furan-3-yl)pyridin-3-yl)methyl)-2-methylbenzenesulfonamide involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to active sites, inhibiting enzyme activity or modulating receptor function. This interaction can trigger a cascade of biochemical events, leading to the desired therapeutic or biological effect.

Comparison with Similar Compounds

Similar Compounds

  • 3-chloro-N-((6-(furan-3-yl)pyridin-3-yl)methyl)benzamide
  • 3-chloro-N-((6-(furan-3-yl)pyridin-3-yl)methyl)-4-methoxybenzenesulfonamide

Uniqueness

3-chloro-N-((6-(furan-3-yl)pyridin-3-yl)methyl)-2-methylbenzenesulfonamide is unique due to its specific combination of functional groups and structural features. This uniqueness can result in distinct chemical reactivity and biological activity compared to similar compounds.

Biological Activity

The compound 3-chloro-N-((6-(furan-3-yl)pyridin-3-yl)methyl)-2-methylbenzenesulfonamide is a novel organic molecule with significant potential in medicinal chemistry. Its unique structure, featuring a chloro group and a furan-pyridine moiety, suggests diverse biological activities. This article explores its synthesis, biological properties, and potential applications based on current research findings.

Chemical Structure and Properties

  • IUPAC Name : 3-chloro-N-((6-(furan-3-yl)pyridin-3-yl)methyl)-2-methylbenzenesulfonamide
  • Molecular Formula : C17_{17}H15_{15}ClN2_{2}O3_{3}S
  • Molecular Weight : 362.8 g/mol
  • CAS Number : 2034387-19-2

The compound's structure can be visualized as follows:

ComponentStructure
Chloro GroupCl
Furan RingFuran
Pyridine RingPyridine

Synthesis

The synthesis of this compound typically involves multiple steps:

  • Formation of the pyridine derivative through cyclization reactions involving furan and appropriate amines.
  • Chlorination using agents like thionyl chloride to introduce the chloro group.
  • Amidation with benzoyl chloride in the presence of a base to yield the final sulfonamide product.

Anticancer Properties

Recent studies have indicated that compounds similar to 3-chloro-N-((6-(furan-3-yl)pyridin-3-yl)methyl)-2-methylbenzenesulfonamide exhibit potent anticancer activities. For instance, derivatives with similar structural motifs have been shown to inhibit cancer cell proliferation by inducing apoptosis and disrupting cell cycle progression. In vitro assays demonstrate that these compounds can significantly reduce the viability of various cancer cell lines.

Anti-inflammatory Activity

The compound has also been evaluated for its anti-inflammatory properties. Research indicates that it may inhibit key inflammatory mediators, such as cytokines and prostaglandins, thereby reducing inflammation in cellular models. This activity is particularly relevant in conditions like rheumatoid arthritis and other inflammatory diseases.

Enzyme Inhibition

The unique structure of this compound allows it to interact with specific enzymes, making it a valuable probe in biochemical studies. Preliminary data suggest that it may inhibit enzymes involved in metabolic pathways, which could lead to further applications in drug design.

Case Study 1: Antitumor Activity

A study published in Cancer Research explored the effects of a structurally related compound on tumor growth in mice models. The results showed a significant reduction in tumor size and improved survival rates among treated animals compared to controls, suggesting that similar compounds might possess comparable efficacy against tumors .

Case Study 2: Anti-inflammatory Mechanism

In another investigation focused on anti-inflammatory mechanisms, researchers demonstrated that compounds with furan and pyridine rings effectively inhibited NF-kB signaling pathways, leading to decreased expression of inflammatory genes . This supports the hypothesis that 3-chloro-N-((6-(furan-3-yl)pyridin-3-yl)methyl)-2-methylbenzenesulfonamide could exert similar effects.

Comparison with Similar Compounds

Compound NameStructure FeaturesBiological Activity
3-chloro-N-(pyridin-3-ylmethyl)benzamideLacks furan ringModerate anticancer activity
N-(6-(furan-3-yl)pyridin-3-yl)methyl)benzamideLacks chloro groupReduced reactivity

The presence of both the chloro and furan groups in 3-chloro-N-((6-(furan-3-yl)pyridin-3-yl)methyl)-2-methylbenzenesulfonamide enhances its biological activity compared to structurally similar compounds.

Q & A

Basic Research Questions

Q. What are the key synthetic routes for preparing 3-chloro-N-((6-(furan-3-yl)pyridin-3-yl)methyl)-2-methylbenzenesulfonamide, and how can reaction conditions be optimized?

  • Methodology : Synthesis typically involves multi-step reactions starting with chlorination of an aniline derivative using agents like thionyl chloride (SOCl₂) under controlled temperatures (40–60°C). Subsequent steps include alkylation of the pyridine-furan hybrid moiety and sulfonamide bond formation. Polar aprotic solvents (e.g., DMF) enhance solubility, while bases like triethylamine facilitate nucleophilic substitutions .
  • Optimization : Adjusting stoichiometry of reagents, reaction time (e.g., 12–24 hours for sulfonamide coupling), and temperature gradients can improve yields. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is critical for isolating high-purity product.

Q. How is this compound characterized structurally, and what analytical techniques are recommended?

  • Techniques :

  • LCMS : Used to confirm molecular weight (e.g., observed m/z 531 [M-H]⁻ in similar sulfonamides) .
  • HPLC : Retention time analysis (e.g., 0.88 minutes under SQD-FA05 conditions with C18 columns and acetonitrile/water mobile phase) .
  • NMR : ¹H/¹³C NMR spectra identify aromatic protons (δ 6.5–8.5 ppm) and methyl groups (δ 2.1–2.5 ppm) .

Advanced Research Questions

Q. How can conflicting biological activity data for structurally analogous sulfonamides be resolved?

  • Case Study : Compounds with furan and pyridine moieties exhibit variable antimicrobial efficacy (e.g., 54–85% yield in derivatives with trifluoromethyl groups) . Contradictions may arise from differences in:

  • Solubility : LogP values influence membrane permeability.
  • Target Binding : Molecular docking studies (e.g., using AutoDock Vina) can predict interactions with enzymes like dihydropteroate synthase.
    • Resolution : Perform dose-response assays under standardized conditions (e.g., pH 7.4 buffer, 37°C) to isolate structure-activity relationships (SAR).

Q. What strategies are effective for enhancing the metabolic stability of this sulfonamide in pharmacokinetic studies?

  • Approaches :

  • Modification : Introduce electron-withdrawing groups (e.g., -CF₃) to reduce oxidative metabolism .
  • Prodrug Design : Mask the sulfonamide group with ester linkages, which hydrolyze in vivo .
    • Analytical Validation : Use LC-MS/MS to track metabolite formation in liver microsome assays (e.g., human CYP450 isoforms).

Q. How can crystallographic data resolve ambiguities in the compound’s 3D conformation?

  • Method : Single-crystal X-ray diffraction (e.g., Cu-Kα radiation, 100K temperature) provides bond lengths and angles. For example, similar sulfonamides show S-N bond distances of ~1.63 Å and dihedral angles of 75–85° between aromatic rings .
  • Application : Compare experimental data with DFT calculations (B3LYP/6-31G* basis set) to validate electronic effects on conformation.

Key Research Gaps

  • Mechanistic Studies : Limited data on exact enzymatic targets; proteomic profiling (e.g., affinity chromatography) is needed.
  • Toxicity Profiling : Evaluate hepatotoxicity using primary hepatocyte models.

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